1,5-Diazaspiro[3.5]nonane Dihydrochloride: Structural Properties, Characterization, and Medicinal Chemistry Applications
1,5-Diazaspiro[3.5]nonane Dihydrochloride: Structural Properties, Characterization, and Medicinal Chemistry Applications
Executive Summary
In contemporary drug discovery, the transition from flat, two-dimensional aromatic rings to three-dimensional, conformationally restricted scaffolds is a critical strategy for improving pharmacokinetic and pharmacodynamic profiles. 1,5-Diazaspiro[3.5]nonane dihydrochloride has emerged as a privileged spirocyclic diamine building block[1]. By fusing an azetidine ring with a piperidine ring at a single spiro-carbon, this scaffold offers unique structural rigidity, tunable basicity, and high metabolic stability, making it an exceptional bioisostere for traditional diamines like piperazine[2]. This technical guide provides an in-depth analysis of its physicochemical properties, synthetic workflows, and integration into target-directed drug design.
Structural and Physicochemical Profile
The architecture of 1,5-diazaspiro[3.5]nonane consists of a four-membered azetidine ring spiro-fused to a six-membered piperidine ring. The nitrogen atoms are located at positions 1 and 5, directly adjacent to the spiro-carbon (C4).
Mechanistic Insights into Structural Rigidity: The spiro-fusion severely restricts the conformational degrees of freedom compared to linear or simple monocyclic diamines[1].
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Thermodynamic Advantage: When a drug molecule binds to a target protein, it must adopt a specific bioactive conformation. The pre-organized rigidity of the spiro[3.5]nonane core minimizes the entropic penalty ( ΔS ) upon binding, thereby enhancing the overall binding affinity ( ΔG=ΔH−TΔS ).
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Electronic Environment: The proximity of the N1 and N5 atoms, separated only by the spiro-carbon, induces a strong dipole and mutual inductive electron withdrawal. This ring strain and electronic cross-talk lower the pKa of the secondary amines compared to standard piperidines, which is highly advantageous for increasing membrane permeability and reducing hERG channel liabilities.
Quantitative Physicochemical Data
The quantitative properties of the dihydrochloride salt are summarized below for analytical reference[3],[4].
| Property | Value / Description |
| Chemical Name | 1,5-Diazaspiro[3.5]nonane dihydrochloride |
| CAS Number | 1334499-62-5 |
| Molecular Formula | C7H16Cl2N2 (Base: C7H14N2 + 2HCl) |
| Molecular Weight | 199.13 g/mol |
| Appearance | White to yellowish off-white solid |
| Solubility | Highly soluble in H₂O and DMSO; insoluble in hexanes |
| Fraction of sp³ Carbons (Fsp³) | 1.00 (Highly three-dimensional) |
Synthesis and Characterization Workflows
The synthesis of highly strained spirocyclic systems requires precise control over cyclization thermodynamics. The following protocol outlines the general construction of the 1,5-diazaspiro[3.5]nonane core and its isolation as a stable dihydrochloride salt.
Experimental Protocol: Core Synthesis and Salt Formation
Causality & Design: The synthesis typically begins with a functionalized N-Boc-piperidine derivative. The critical step is an intramolecular alkylation (spiro-cyclization) to form the strained four-membered azetidine ring. A strong base is required to drive the kinetically unfavorable 4-exo-tet cyclization.
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Precursor Activation: Dissolve the N-Boc-protected amino-halo piperidine precursor (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.
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Spiro-cyclization: Cool the reaction to 0°C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Causality: NaH irreversibly deprotonates the secondary amine, driving the intramolecular nucleophilic attack on the halogenated carbon to form the spiro-center.
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Reaction Monitoring: Stir at room temperature for 12 hours. Self-Validation: Monitor via TLC and LC-MS. The successful formation of the spiro-center is confirmed by the disappearance of the linear precursor mass and the appearance of the cyclized intermediate mass.
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Global Deprotection & Salt Formation: Isolate the Boc-protected intermediate via aqueous workup. Dissolve the intermediate in minimal dichloromethane (DCM) and add 4M HCl in dioxane (10.0 eq). Stir for 4 hours at room temperature.
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Isolation: The 1,5-diazaspiro[3.5]nonane dihydrochloride salt will precipitate out of the non-polar solvent mixture. Filter, wash with cold diethyl ether, and dry under high vacuum.
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Analytical Validation:
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¹³C-NMR: Confirm the presence of the quaternary spiro-carbon, which typically resonates distinctly around 60–70 ppm, and the complete absence of the Boc carbonyl carbon (~155 ppm).
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Argentometric Titration: Validate the dihydrochloride stoichiometry by titrating the chloride content with silver nitrate (AgNO₃).
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Workflow for the synthesis and analytical validation of 1,5-diazaspiro[3.5]nonane dihydrochloride.
Medicinal Chemistry Applications: Scaffold Hopping
In lead optimization, medicinal chemists frequently employ "scaffold hopping" to replace problematic moieties while retaining target affinity. Piperazine is a ubiquitous diamine but suffers from rapid metabolic clearance (via cytochrome P450-mediated α -oxidation) and a flat conformation that can lead to off-target promiscuity.
Substituting piperazine with 1,5-diazaspiro[3.5]nonane resolves these liabilities[1]. The spiro-carbon lacks C-H bonds, effectively blocking the primary site of oxidative metabolism. Furthermore, the high Fsp³ character projects substituents into distinct three-dimensional vectors, improving target selectivity and aqueous solubility.
Logical progression of scaffold hopping from piperazine to a spirocyclic diamine bioisostere.
Target Engagement: CXCR4 Antagonism
A prominent application of the 1,5-diazaspiro[3.5]nonane scaffold is in the development of antagonists for the C-X-C chemokine receptor type 4 (CXCR4)[2]. CXCR4 is a G-protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand CXCL12 (SDF-1), triggers intracellular signaling cascades responsible for chemotaxis, cell survival, and proliferation. Overexpression of CXCR4 is heavily implicated in tumor metastasis and HIV entry.
Spirocyclic diamines fit optimally into the allosteric binding pocket of CXCR4. The rigid spatial arrangement of the two basic nitrogen atoms allows for precise electrostatic interactions with acidic residues (e.g., Asp171 and Asp262) deep within the GPCR transmembrane bundle, effectively locking the receptor in an inactive conformation and halting downstream G-protein signaling[5].
CXCR4 signaling pathway inhibited by 1,5-diazaspiro[3.5]nonane-derived antagonists.
Experimental Protocol: Integration via Reductive Amination
To utilize 1,5-diazaspiro[3.5]nonane dihydrochloride as a building block in drug discovery, it must be covalently linked to other pharmacophores. Reductive amination is a highly reliable method for achieving this.
Objective: Couple the N5 position of 1,5-diazaspiro[3.5]nonane to an aryl aldehyde. Causality & Design: Because the starting material is a dihydrochloride salt, an organic base must be used to liberate the free amine in situ. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent because its steric bulk and electron-withdrawing acetate groups render it mild enough to selectively reduce the intermediate iminium ion without reducing the starting aldehyde.
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Free-Basing: Suspend 1,5-diazaspiro[3.5]nonane dihydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add N,N-diisopropylethylamine (DIPEA, 2.5 eq). Self-Validation: The cloudy suspension will transition to a clear solution as the lipophilic free base is generated.
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Imine Formation: Add the target aryl aldehyde (1.0 eq) to the solution. Stir at room temperature for 2 hours to allow complete formation of the iminium intermediate.
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Selective Reduction: Add STAB (1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition controls the mild exotherm and minimizes the formation of off-target aminal byproducts. Stir for an additional 12 hours.
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Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification & Validation: Purify the crude residue via reverse-phase flash chromatography (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Validate the final coupled product via LC-MS, ensuring the presence of the expected (M+H)+ molecular ion.
References
- 1334499-62-5 | 1,5-Diazaspiro[3.
- 8-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (Related Products: 1,5-Diazaspiro[3.5]nonane dihydrochloride)
- Source: PubMed Central (PMC)
- SPIROCYCLIC COMPOUNDS AND THEIR USE AS CXCR4-ANTAGONISTS (Patent EP1790639)
- BASIC GROUP-CONTAINING COMPOUND AND USE THEREOF (Patent EP1961744B1)
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. SPIROCYCLIC COMPOUNDS AND THEIR USE AS CXCR4-ANTAGONISTS - Patent 1790639 [data.epo.org]
- 3. 1334499-62-5 | 1,5-Diazaspiro[3.5]nonane dihydrochloride - AiFChem [aifchem.com]
- 4. evitachem.com [evitachem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
